N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide
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Overview
Description
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylamino group attached to a cyclobutyl ring, which is further connected to a benzodioxinylsulfanyl group via a propanamide linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopentylamino group: This step involves the amination of the cyclobutyl ring using cyclopentylamine under controlled conditions.
Attachment of the benzodioxinylsulfanyl group: This step involves the formation of a thioether linkage between the cyclobutyl ring and the benzodioxinyl group.
Formation of the propanamide linkage: This final step involves the amidation reaction to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Amiodarone Related Compound H: A compound related to the antiarrhythmic drug amiodarone.
Uniqueness
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-20(22-17-7-6-16(17)21-14-3-1-2-4-14)9-12-26-15-5-8-18-19(13-15)25-11-10-24-18/h5,8,13-14,16-17,21H,1-4,6-7,9-12H2,(H,22,23)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZQMHCRQIATN-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2NC(=O)CCSC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CC[C@@H]2NC(=O)CCSC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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